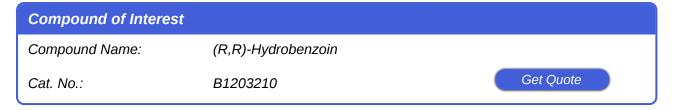


Commercial availability and cost-effectiveness of (R,R)-Hydrobenzoin

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An In-depth Technical Guide to the Commercial Availability and Cost-Effectiveness of **(R,R)- Hydrobenzoin**

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Hydrobenzoin, a chiral vicinal diol, stands as a critical building block and reagent in modern organic synthesis. Its high optical purity and versatile reactivity make it an invaluable asset in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides a comprehensive overview of its commercial availability, cost-effectiveness, and key applications, complete with detailed experimental protocols for its synthesis and functionalization.

Commercial Availability

(R,R)-Hydrobenzoin is readily accessible from a wide range of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically sold as a white to offwhite crystalline powder with a purity of 98% or higher.[2][3]

The compound is available in various quantities, from gram-scale for laboratory research to bulk quantities for larger-scale applications.[1] Major suppliers offer the product with detailed specifications, including CAS number, molecular formula, and purity levels, which are consistently high across the board.[1]

Table 1: Commercial Suppliers and Product Specifications



Supplier	CAS Number	Purity	Available Quantities
Chem-Impex	52340-78-0	≥ 99% (GC)	5g, 25g, Bulk
MedChemExpress	52340-78-0	Not specified	10 mM in DMSO (1 mL)
Santa Cruz Biotechnology	52340-78-0	≥ 98%	Inquire for sizes
ChemScene	52340-78-0	≥ 98%	1g, 5g, 10g, 25g
TCI America	52340-78-0	> 99.0% (GC)	5g, 25g
Fisher Scientific	52340-78-0	≥ 99.0% (GC)	5g, 25g

Cost-Effectiveness Analysis

(R,R)-Hydrobenzoin is generally considered a cost-effective and readily available chiral auxiliary, especially when compared to other specialized chiral diols.[4] Its price is influenced by the quantity purchased, with significant cost reductions per gram at larger scales. This scalability makes it an economically viable option for both academic research and industrial applications.[1]

Table 2: Representative Pricing for (R,R)-Hydrobenzoin



Supplier	Quantity	Price (USD)	Price per Gram (USD/g)
Chem-Impex[1]	5g	\$91.74	\$18.35
Chem-Impex[1]	25g	\$340.71	\$13.63
ChemScene[3]	1g	\$19.00	\$19.00
ChemScene[3]	5g	\$35.00	\$7.00
ChemScene[3]	10g	\$70.00	\$7.00
ChemScene[3]	25g	\$169.00	\$6.76
Fisher Scientific (TCI) [5]	5g	\$109.30	\$21.86

Note: Prices are subject to change and may vary based on current market conditions and promotions. The data presented is based on information available as of late 2025.

The analysis indicates that purchasing in larger quantities, such as 25 grams, can reduce the cost per gram by more than 60% compared to the smallest available size. This demonstrates the compound's cost-effectiveness for projects requiring substantial amounts of chiral material.

Key Applications in Drug Development and Asymmetric Synthesis

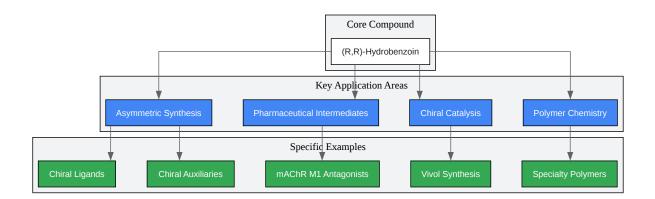
(R,R)-Hydrobenzoin's utility spans numerous areas of chemical synthesis, primarily driven by its defined stereochemistry.

- Chiral Auxiliary and Ligand: It is widely used as a chiral auxiliary or ligand in asymmetric synthesis to produce enantiomerically pure compounds, which is a critical requirement for the efficacy and safety of many therapeutic agents.[1][6]
- Pharmaceutical Intermediate: The molecule serves as a key intermediate in the synthesis of various pharmaceuticals, helping to streamline synthetic pathways and improve reaction yields and selectivity.[1] A notable example includes its use in synthesizing stereoisomers of



arecaidine esters, which have been evaluated as antagonists for muscarinic acetylcholine receptors (mAChRs), highlighting its role in developing subtype-selective ligands.[7]

- Synthesis of Complex Molecules: It is a foundational building block for more complex chiral structures. For instance, it is the precursor for derivatives like Vivol, where functionalization of the aromatic rings leads to catalysts with improved selectivity.[8]
- Diverse Chemical Reactions: It is employed in a variety of specific reactions, including the oxyselenenylation of cyclopentene and as a ligand for the asymmetric addition of diethylzinc to aldehydes.[6][9]



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Core applications of (R,R)-Hydrobenzoin in synthesis.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for leveraging **(R,R)-Hydrobenzoin** effectively. Below are protocols for its synthesis and a key functionalization reaction.



Synthesis of (R,R)-Hydrobenzoin via Asymmetric Transfer Hydrogenation

This protocol details the synthesis of optically pure **(R,R)-Hydrobenzoin** from benzil, adapted from Organic Syntheses.[10] The process involves a dynamic kinetic resolution, allowing for high diastereoselectivity and enantioselectivity.

Methodology:

- Catalyst Preparation: Prepare the (S,S)-Ru catalyst in situ under an argon atmosphere.
- Reaction Mixture: In a reaction flask, dissolve benzil in a suitable solvent such as methanol.
- Hydrogenation: Add the prepared catalyst to the benzil solution. The reaction is typically stirred at a controlled temperature (e.g., 40°C) for 24 hours.
- Quenching: After the reaction is complete, cool the mixture (e.g., to 0°C) and add water to precipitate the crude product.
- Filtration and Washing: Filter the precipitate through a Büchner funnel, wash with water, and dry in vacuo to yield the crude solid.
- Recrystallization: Dissolve the crude product in hot methanol (approx. 60°C). Cool the solution first to room temperature and then to a lower temperature (e.g., -40°C or 0-5°C) to induce crystallization.
- Isolation: Isolate the white crystals by filtration, wash with cold 2-propanol, and dry to obtain
 optically pure (R,R)-Hydrobenzoin. A second crop can often be obtained from the mother
 liquor.[10]



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Workflow for the synthesis of **(R,R)-Hydrobenzoin**.

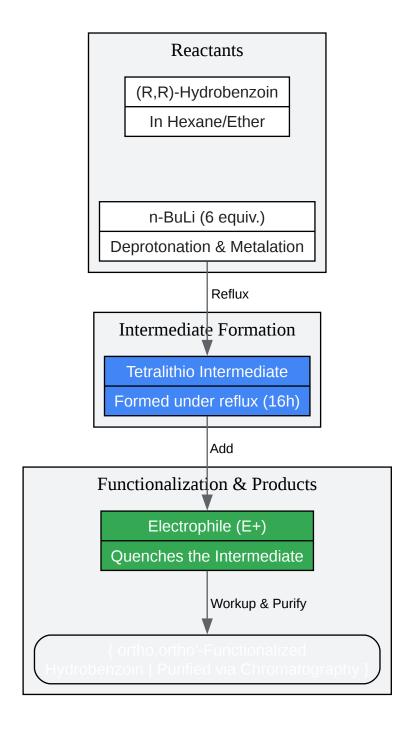
Functionalization via Directed ortho, ortho'-Dimetalation

This protocol describes a method for the direct functionalization of **(R,R)-Hydrobenzoin** at the ortho positions of its phenyl rings, which is useful for creating advanced chiral ligands and catalysts.[8]

Methodology:

- Reaction Setup: Under an inert atmosphere, dissolve (R,R)-Hydrobenzoin in a 2:1 mixture
 of hexane and diethyl ether.
- Deprotonation and Metalation: Add an excess (approx. 6 equivalents) of n-butyllithium (n-BuLi) to the solution. Reflux the mixture for 16 hours. During this time, the alcohol protons are deprotonated, and the resulting lithium alkoxides direct the ortho-metalation to form a tetralithio intermediate.
- Electrophilic Quench: Cool the reaction mixture and add a suitable electrophile (e.g., D₂O, CH₃I, or others) to functionalize the ortho positions.
- Workup: Perform an appropriate aqueous workup to quench any remaining organolithium species.
- Extraction and Purification: Extract the product into an organic solvent. The crude product, which may contain some mono-functionalized byproduct, is then purified by flash chromatography to yield the desired ortho,ortho'-disubstituted hydrobenzoin derivative.[8]





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Pathway for ortho, ortho'-functionalization.

Conclusion

(R,R)-Hydrobenzoin is a commercially accessible and economically viable chiral building block essential for modern asymmetric synthesis and drug development. Its availability from



numerous suppliers in various quantities ensures it can be sourced for projects of any scale. The demonstrated cost-effectiveness, particularly when purchased in larger amounts, further solidifies its position as a preferred chiral diol. The detailed protocols provided herein for its synthesis and functionalization offer researchers practical methods to utilize this versatile compound in their work, paving the way for innovations in pharmaceutical and chemical research.

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